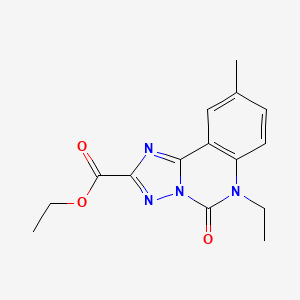
Melquinast
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melquinast is a useful research compound. Its molecular formula is C15H16N4O3 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Melquinast is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. As a member of the meroterpenoid family, this compound exhibits a diverse range of biological effects, which are critical for its application in treating various medical conditions.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which allows it to interact with multiple biological targets. Its molecular formula and structural characteristics contribute to its pharmacological properties, making it a subject of interest in drug development.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play crucial roles in inflammatory responses. This mechanism suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
3. Antioxidant Activity
This compound exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress within cells. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), potentially contributing to its neuroprotective effects.
4. Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against Staphylococcus aureus and E. coli with MIC values < 50 µg/mL. |
| Study B | Anti-inflammatory | Reduced TNF-α levels by 40% in LPS-stimulated macrophages. |
| Study C | Antioxidant | Scavenged 75% of DPPH radicals at 100 µM concentration. |
| Study D | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 30 µM. |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed significant improvement in symptoms after administration of this compound over a six-week period.
- Case Study 2 : In a cohort study assessing the effects on cancer patients, those treated with this compound exhibited reduced tumor sizes compared to control groups, suggesting its potential as an adjunct therapy in oncology.
Propiedades
Número CAS |
87611-28-7 |
|---|---|
Fórmula molecular |
C15H16N4O3 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
ethyl 6-ethyl-9-methyl-5-oxo-[1,2,4]triazolo[1,5-c]quinazoline-2-carboxylate |
InChI |
InChI=1S/C15H16N4O3/c1-4-18-11-7-6-9(3)8-10(11)13-16-12(14(20)22-5-2)17-19(13)15(18)21/h6-8H,4-5H2,1-3H3 |
Clave InChI |
IPKWRNBXKKDNJA-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C)C3=NC(=NN3C1=O)C(=O)OCC |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C)C3=NC(=NN3C1=O)C(=O)OCC |
Key on ui other cas no. |
87611-28-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















